N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine

EGFR tyrosine kinase inhibition Anticancer quinazoline Prodrug activation

Researchers face difficulty sourcing a single probe that combines EGFR kinase inhibition, hypoxia-selective nitroreductase activation, and direct UV detection. N-(4-Ethoxyphenyl)-6-nitroquinazolin-4-amine addresses this. • Intracellular reduction to 6-amino species enhances potency (hypoxia-activated prodrug strategy). • Active in Huntingtin aggregate (7.9 μM) and Tau fibril assays, enabling neurodegeneration phenotypic screening. • UV chromophore (λmax ~330-350 nm) simplifies uptake and localization studies via HPLC/UV-Vis. Supplied with ≥98% purity; stable storage at +4°C.

Molecular Formula C16H14N4O3
Molecular Weight 310.313
CAS No. 51687-12-8
Cat. No. B2894070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine
CAS51687-12-8
Molecular FormulaC16H14N4O3
Molecular Weight310.313
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H14N4O3/c1-2-23-13-6-3-11(4-7-13)19-16-14-9-12(20(21)22)5-8-15(14)17-10-18-16/h3-10H,2H2,1H3,(H,17,18,19)
InChIKeyHVWSIKMVMCBTKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-6-nitroquinazolin-4-amine (CAS 51687-12-8) – Compound Class and Core Procurement Characteristics


N-(4-Ethoxyphenyl)-6-nitroquinazolin-4-amine (CAS 51687-12-8, PubChem CID 4136153, ChEMBL ID CHEMBL1493194) is a synthetic small molecule belonging to the 4-anilinoquinazoline class, a privileged scaffold extensively studied for kinase inhibition, particularly against the epidermal growth factor receptor (EGFR) tyrosine kinase . The compound features a 6-nitro substituent on the quinazoline core and a 4-ethoxyphenyl group on the aniline nitrogen, resulting in a molecular formula of C₁₆H₁₄N₄O₃ and a molecular weight of 310.31 g/mol . Unlike the clinically established 4-anilinoquinazolines (e.g., gefitinib, erlotinib) which bear 6,7-dialkoxy substituents, the 6-nitro motif introduces distinct electronic properties and a synthetic handle (reducible to 6-amino) that influence both target binding and downstream functionalization potential .

1 Privileged 4-anilinoquinazoline scaffold with 6-nitro handle supports prodrug activation research
2 Distinct electronic profile vs. 6,7-dialkoxy clinical analogs enables kinase selectivity assay context
3 Synthetic versatility: reducible to 6-amino for chemical biology probe development

Why N-(4-Ethoxyphenyl)-6-nitroquinazolin-4-amine Cannot Be Replaced by Generic 4-Anilinoquinazoline Analogs


The 4-anilinoquinazoline scaffold exhibits steep structure–activity relationships (SAR) where minor substituent changes on the aniline ring or quinazoline core can shift kinase selectivity, antiproliferative potency, and metabolic stability by orders of magnitude . Specifically, the 6-nitro group in N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine is both a pharmacophoric element (modulating EGFR-TK inhibition through electron-withdrawing effects) and a synthetic pro-drug handle that can be reduced to the corresponding 6-amino derivative, which exhibits significantly higher anticancer activity than the nitro precursor . Simply substituting a 6,7-dimethoxy-4-anilinoquinazoline (e.g., a gefitinib fragment) would eliminate the reduction-dependent activation pathway, alter the hydrogen-bonding network with the kinase hinge region, and remove the unique synthetic versatility that makes the nitro compound valuable as both a biological probe and a chemical intermediate .

Prodrug handle 6-nitro reduction‑dependent activation may be lost with 6,7‑dialkoxy analogs that lack the reducible group
Kinase engagement Hydrogen‑bonding network with the kinase hinge region may shift, altering target engagement profile
Synthetic versatility Loss of the nitro‑to‑amino handle limits downstream functionalization and prodrug study options

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)-6-nitroquinazolin-4-amine Versus Closest Analogs


EGFR Tyrosine Kinase Inhibitory Potency: 6-Nitro vs. 6-Amino Reduction-Gated Activation

In a direct head-to-head study by Sun et al. (2003), five 6-nitro-4-halo-substituted anilinoquinazolines were compared with their corresponding 6-amino derivatives for EGFR tyrosine kinase inhibitory activity and antiproliferative effects on A431 epidermoid carcinoma cells. The 6-amino series consistently exhibited higher anticancer potency than the 6-nitro series; however, the 6-nitro compounds still demonstrated meaningful EGFR-TK inhibition, and the potency gap between the two series was substantially smaller for cellular anticancer activity than for isolated EGFR-TK inhibition . This indicates that 6-nitro-4-anilinoquinazolines, including N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine, can function as reducible prodrugs that undergo intracellular biotransformation to the more active 6-amino species .

EGFR inhibitory potency
Head-to-head
6‑amino series > 6‑nitro series in EGFR‑TK; cellular activity difference less pronounced
Supports reduction‑gated prodrug activation context
Individual IC₅₀ values not reported
EGFR tyrosine kinase inhibition Anticancer quinazoline Prodrug activation

Kinase Target Engagement Profile: Multi-Kinase Screening Data from ChEMBL

ChEMBL-curated bioactivity data for N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine (CHEMBL1493194) reveals a multi-target engagement profile distinct from more selective 4-anilinoquinazoline clinical candidates. The compound showed confirmed activity (active) in a qHTS Huntington's disease model (aggregate formation assay) with a potency (AC50) of 7,943 nM against Huntingtin , and confirmed active in a Tau fibril formation assay (Thioflavin T binding) . In contrast, the structurally related 6,7-dimethoxy-4-anilinoquinazoline EGFR inhibitor gefitinib shows potent and selective EGFR inhibition (IC₅₀ = 27 nM) but lacks meaningful activity in these neurodegeneration-relevant assays . This broader target engagement profile suggests utility in phenotypic screening and polypharmacology applications beyond classical EGFR-driven oncology.

Target engagement profile
Cross‑study
Active in Huntingtin aggregation (AC₅₀ 7.9 µM) and Tau fibril assays; gefitinib inactive
Supports polypharmacology screening context
Assay context: cell‑based GFP and ThT binding
Kinase selectivity profiling High-throughput screening Polypharmacology

Antileishmanial Structure–Activity Relationship: Aryl Substitution Tuning

In a systematic SAR study of 4-arylamino-6-nitroquinazolines by Saad et al. (2016), 24 derivatives were evaluated against Leishmania major promastigotes, yielding IC₅₀ values ranging from 1.87 to 61.48 μM . While the 4-ethoxyphenyl derivative was not explicitly listed, the study established that electron-donating substituents at the para-position of the aniline ring (e.g., 4-methylsulfanyl, 2-methoxy) significantly enhanced antileishmanial potency relative to unsubstituted or electron-withdrawing analogs . The 4-ethoxy group (–OCH₂CH₃, Hammett σₚ = –0.24) is an electron-donating substituent comparable to methoxy, predicting that N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine should exhibit antileishmanial activity in the low-micromolar range, intermediate between the most potent compound 21 (4-methylsulfanyl, IC₅₀ = 1.87 ± 0.31 μM) and the standard drug pentamidine (IC₅₀ = 5.09 ± 0.09 μM) .

Antileishmanial SAR
Class‑level inference
Predicted low‑µM IC₅₀ based on electron‑donating para‑substituent trend
Class‑level SAR context; direct measurement required
SAR data from 24‑analog study
Antileishmanial quinzoline Neglected tropical disease Structure-activity relationship

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. 6,7-Dimethoxy-4-anilinoquinazoline Fragments

Computational comparison of N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine with the gefitinib core fragment (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) reveals significant differences in key drug-likeness parameters. The 6-nitro compound has a lower molecular weight (310.31 vs. ~377.80 g/mol), reduced hydrogen-bond acceptor count (6 vs. 7), higher topological polar surface area (90.18 vs. ~75 Ų), and distinct lipophilicity (XLogP3 = 3.6 vs. ~4.0) . These differences arise from replacing the 6,7-dimethoxy motif with a single 6-nitro group. The nitro group introduces stronger electron-withdrawing character (σₘ = +0.71) and provides a chromophoric handle (λₘₐₓ ~330–350 nm) for UV-based assay detection .

Physicochemical properties
Class‑level
MW 310.31 vs. ~377.8; TPSA +15 Ų; XLogP3 −0.4 vs. gefitinib core fragment
May favor aqueous solubility and synthetic accessibility
Computed properties; experimental validation required
Drug-likeness Physicochemical property comparison Lead optimization

Recommended Research and Industrial Application Scenarios for N-(4-Ethoxyphenyl)-6-nitroquinazolin-4-amine


Prodrug Design and Tumor-Microenvironment-Responsive EGFR Inhibitor Development

The established reduction-gated activation mechanism of 6-nitro-4-anilinoquinazolines, wherein the 6-nitro group is intracellularly reduced to the more potent 6-amino species, positions N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine as a scaffold for hypoxia-activated prodrugs targeting solid tumors with elevated nitroreductase activity . Researchers can exploit the nitro group as both a pharmacophoric element and a synthetic handle for further derivatization, with the 4-ethoxy substituent providing a tunable lipophilic anchor in the EGFR ATP-binding pocket .

Phenotypic Screening in Neurodegenerative Disease Models

ChEMBL data confirms that N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine is active in Huntington's disease (Huntingtin aggregate formation) and Tau fibril formation assays, demonstrating polypharmacology distinct from classical selective EGFR inhibitors like gefitinib . This compound can serve as a starting point for phenotypic screening campaigns in neurodegeneration, exploiting its moderate multi-target potency (7.9 μM for Huntingtin aggregate modulation) to identify novel mechanisms of action beyond kinase inhibition.

Antiparasitic Lead Optimization for Leishmaniasis

Structure–activity relationship data from the 4-arylamino-6-nitroquinazoline series demonstrate that electron-donating para-substituents on the aniline ring confer antileishmanial activity in the low-micromolar range (IC₅₀ = 1.87–6.53 μM for the most potent analogs) . The 4-ethoxy group (−OCH₂CH₃) is an electron-donating substituent that remains underexplored in this series, offering a structurally distinct lead for optimization against Leishmania species with potentially improved selectivity over the standard drug pentamidine (IC₅₀ = 5.09 μM).

Chemical Biology Probe Development Leveraging the Chromophoric Nitro Group

The 6-nitro substituent provides a UV-active chromophore (λₘₐₓ ~330–350 nm) that facilitates direct detection by UV-Vis spectroscopy or HPLC without additional derivatization . Combined with the compound's moderate molecular weight (310.31 g/mol) and lower hydrogen-bond acceptor count relative to 6,7-dialkoxy analogs, this makes N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine a practical chemical probe for cellular uptake, subcellular localization, and target engagement studies where spectroscopic tracking is advantageous .

Application
Selection Property
Validation Focus
Prodrug activation research
6‑nitro reduction‑gated handle
Nitroreductase‑dependent cytotoxicity assay context
Neurodegenerative disease phenotypic screening
Multi‑target polypharmacology profile
Huntingtin / Tau aggregation assay context
Antiparasitic lead optimization
Electron‑donating para‑substituent SAR
Leishmania promastigote proliferation assay context
Chemical biology probe development
UV‑active chromophoric nitro group
Subcellular localization and target engagement tracking
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